2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate halogenated compound under basic conditions.
Introduction of the Hydrazide Moiety: The resulting triazole derivative is then reacted with hydrazine hydrate to introduce the hydrazide moiety.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, hydrazine derivatives
Substitution: Substituted aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the triazole ring and the hydrazide moiety, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-hydroxy-3-methoxybenzaldehyde
- 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups. The presence of the triazole ring, sulfanyl group, and hydrazide moiety in a single molecule provides a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25N5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-5-27-21(16-8-6-14(2)7-9-16)25-26-22(27)31-13-20(29)24-23-15(3)17-10-11-18(28)19(12-17)30-4/h6-12,28H,5,13H2,1-4H3,(H,24,29)/b23-15+ |
InChI Key |
DCMWNSAENUTLJQ-HZHRSRAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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